柔红霉素盐酸盐

描述

Daunorubicin hydrochloride is an anthracycline aminoglycoside used primarily as a chemotherapy medication. It is derived from the bacterium Streptomyces peucetius and is used to treat various types of cancer, including acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia . This compound is known for its potent antineoplastic properties, which inhibit the growth and proliferation of cancer cells.

科学研究应用

Daunorubicin hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used in photostability and drug metabolism studies . In biology and medicine, daunorubicin hydrochloride is primarily used as an antileukemic agent, inhibiting the growth of cancer cells by intercalating into DNA and inhibiting topoisomerase II activity . Additionally, it is used in the treatment of various types of leukemia and Kaposi’s sarcoma . In industry, daunorubicin hydrochloride is utilized in the development of novel chemotherapy drugs and derivatives .

作用机制

Target of Action

Daunorubicin hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription .

Mode of Action

Daunorubicin hydrochloride interacts with DNA by intercalation between base pairs . This process involves the insertion of daunorubicin molecules between the base pairs of the DNA helix, causing distortion of the DNA structure. Additionally, daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis, thereby preventing the replication of cancer cells .

Biochemical Pathways

The intercalation of daunorubicin into DNA and its inhibition of topoisomerase II disrupts several biochemical pathways. This leads to the inhibition of DNA replication and RNA transcription , which are crucial for cell growth and division . The disruption of these pathways results in the induction of apoptosis , or programmed cell death .

Pharmacokinetics

Daunorubicin hydrochloride is metabolized in the liver and excreted through the bile duct and urinary system . Its elimination half-life is approximately 26.7 hours . The pharmacokinetics of daunorubicin can be influenced by genetic polymorphisms of genes involved in its transport and metabolism . These factors can contribute to the variability in treatment outcomes among patients.

Result of Action

The primary result of daunorubicin’s action is the induction of apoptosis in cancer cells . By inhibiting DNA and RNA synthesis, daunorubicin prevents the replication of cancer cells, leading to cell death. This slows or stops the growth of cancer cells in the body .

Action Environment

The action, efficacy, and stability of daunorubicin can be influenced by various environmental factors. These include the presence of other chemotherapy drugs (such as cytarabine), the type of tumor, and the degree of response . Additionally, the drug’s action can be affected by the patient’s genetic makeup, which can influence the drug’s metabolism and transport .

生化分析

Biochemical Properties

Daunorubicin hydrochloride interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere in the transcription of DNA . Daunorubicin also interacts with deoxyribonucleic acid (DNA), thereby inhibiting DNA replication and repair as well as ribonucleic acid (RNA) and protein synthesis .

Cellular Effects

Daunorubicin hydrochloride slows or stops the growth of cancer cells in the body . It interferes with DNA and RNA synthesis, inducing cardiac toxicity and may be mutagenic and carcinogenic . Daunorubicin may cause certain severe blood and bone marrow disorders (low red blood cells/white blood cells/platelets). This can affect your body’s ability to stop bleeding or fight infection .

Molecular Mechanism

Daunorubicin hydrochloride works by blocking the function of topoisomerase II . It inhibits DNA synthesis by binding to nucleic acids and preventing them from assembling into the DNA double helix structure . Because DNA is essential for cells to function, daunorubicin slows or stops the growth of cancer cells in your body .

Temporal Effects in Laboratory Settings

Protection of the injection from light is recommended as photoinactivation of daunorubicin hydrochloride exposed to radiation of 366 nm and fluorescent light has been reported . Significant losses due to light exposure for a sufficient time may occur at concentrations below 100 mcg/mL .

Dosage Effects in Animal Models

The effects of daunorubicin hydrochloride vary with different dosages in animal models . The drug is extensively used in chemotherapy for diverse types of cancer . Over the years, evidence has suggested that the mechanisms by which daunorubicin causes cytotoxic effects are also associated with interactions at the membrane level .

Metabolic Pathways

Daunorubicin hydrochloride is extensively metabolized in the liver and other tissues, mainly by cytoplasmic aldo-keto reductases, producing daunorubicinol, the major metabolite which has antineoplastic activity . It is eliminated hepatically with 40% of daunorubicin excreted in the bile while 25% is excreted in an active form by urinary excretion .

Transport and Distribution

Daunorubicin hydrochloride is rapidly and widely distributed in tissues, with highest levels in the spleen, kidneys, liver, lungs, and heart . The drug binds to many cellular components, particularly nucleic acids . There is no evidence that daunorubicin crosses the blood-brain barrier, but the drug apparently crosses the placenta .

Subcellular Localization

Daunorubicin hydrochloride shows a broad distribution across the bilayer thickness of the cell membrane, with a preferential location in the phospholipid tails . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

准备方法

Synthetic Routes and Reaction Conditions: Daunorubicin hydrochloride is synthesized through a series of chemical reactions involving the modification of its daunosamine moiety. The synthetic process often includes alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . The preparation of daunorubicin derivatives involves hydrolysis of the parent molecule to yield aglycon and daunosamine, followed by synthetic transformations and final assembly into the target molecule .

Industrial Production Methods: Industrial production of daunorubicin hydrochloride typically involves extraction from fermentation broths, followed by evaporation of the extract and purification of the crude product using chromatography. The chromatography process utilizes a column containing silica gel as the adsorbent and a mixture of chloroform and methanol containing formic acid as the eluent .

化学反应分析

Types of Reactions: Daunorubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-phosphorylation of daunorubicin, which involves synthetic approaches to obtain daunorubicin derivatives containing azide and propargyl fragments .

Common Reagents and Conditions: Common reagents used in the chemical reactions of daunorubicin hydrochloride include phosphonate and bisphosphonate derivatives, which are obtained through methods such as click chemistry and direct amidation . These reactions often require specific conditions, such as the presence of formic acid in the eluent during chromatography .

Major Products Formed: The major products formed from the chemical reactions of daunorubicin hydrochloride include various daunorubicin derivatives, such as phosphonate and bisphosphonate derivatives. These derivatives are synthesized to enhance the compound’s cytotoxicity and therapeutic efficacy .

相似化合物的比较

- Doxorubicin

- Epirubicin

- Idarubicin

Daunorubicin hydrochloride stands out due to its specific therapeutic applications and its role as a precursor in the synthesis of other anthracycline derivatives.

属性

CAS 编号 |

23541-50-6 |

|---|---|

分子式 |

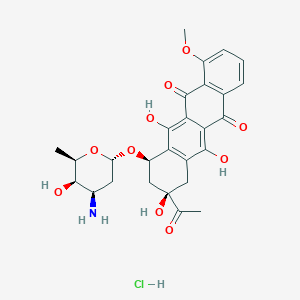

C27H29NO10.HCl C27H30ClNO10 |

分子量 |

564.0 g/mol |

IUPAC 名称 |

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |

InChI 键 |

GUGHGUXZJWAIAS-KNRITFDJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

手性 SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

外观 |

Red to Dark Red Solid |

熔点 |

370 to 374 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |

物理描述 |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

Soluble (NTP, 1992) |

同义词 |

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。